

Treatment Discontinuation Rates in Clinical Trials

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Compound Focus: Camizestrant

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Trial Name / Phase	Patient Population	Camizestrant Arm Discontinuation due to AE	Comparator Arm Discontinuation due to AE	Key Context
SERENA-6 (Phase 3) [1] [2]	1L HR+/HER2- aBC with emergent <i>ESR1m</i> (on CDK4/6i)	1.3% (2 of 157)	1.9% (3 of 158)	On a background of CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib).

| SERENA-2 (Phase 2) [3] | ER+/HER2- aBC after prior endocrine therapy (Monotherapy) | 1.4% (1 of 74, 75 mg dose) 2.7% (2 of 73, 150 mg dose) | 1.4% (1 of 73, Fulvestrant) | Monotherapy setting. The 75 mg dose is the phase 3 dose. |

Detailed Experimental Protocols and Safety Context

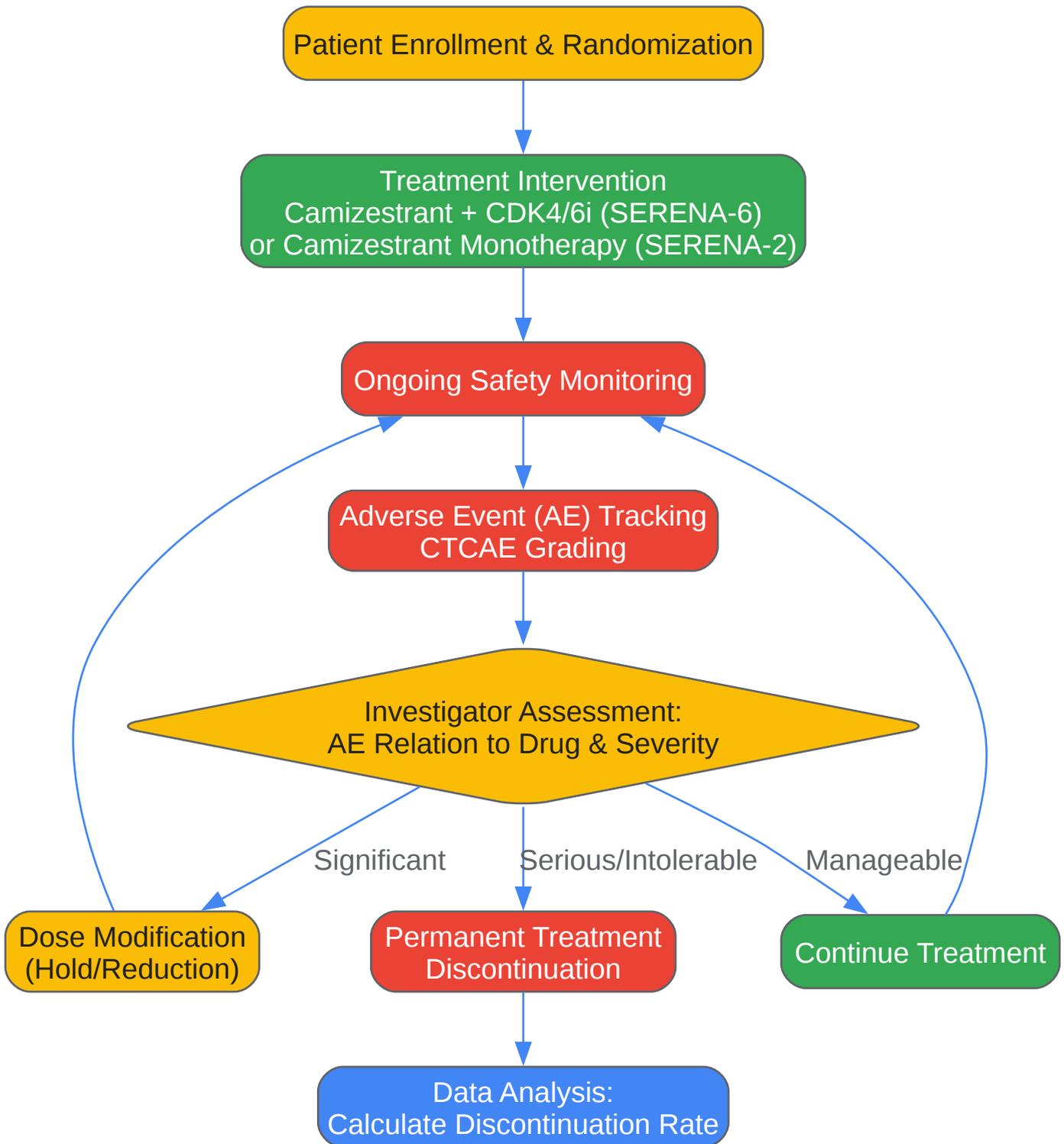
For your technical support materials, here are the detailed methodologies and safety profiles from the cited trials.

- SERENA-6 Trial Protocol Highlights

- **Trial Design:** A global, double-blind, registrational Phase III trial [1].
 - **Patient Selection:** Enrolled patients with HR-positive, HER2-negative advanced breast cancer who were receiving first-line treatment with an aromatase inhibitor (anastrozole or letrozole) and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) [1] [2].
 - **Intervention:** Patients underwent **circulating tumor DNA (ctDNA) monitoring** every 2-3 months. Upon detection of an emergent *ESR1* mutation without radiological disease progression, they were randomized to either switch the aromatase inhibitor to **camizestrant** (75 mg) or continue with their current regimen, while all patients remained on their original CDK4/6 inhibitor [1] [4].
 - **Safety Assessment:** Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Treatment discontinuation was defined as the permanent cessation of the study drug (**camizestrant/AI**) due to an adverse event [1].
- SERENA-6: Common Adverse Events While discontinuation was low, the following Grade 3 or higher adverse events (from all causes) were reported. It is important to note these were primarily associated with the background CDK4/6 inhibitor therapy [1]:
 - **Neutropenia:** 45% (**Camizestrant** + CDK4/6i) vs 34% (AI + CDK4/6i)
 - **Leukopenia:** 10% vs 3%
 - **Anemia:** 5% vs 5%
 - A specific side effect of **camizestrant** is **photopsia** (brief flashes of light in peripheral vision), which was reported as reversible, not impacting daily activities, and not associated with structural eye changes [1] [5].
 - SERENA-2 Trial Protocol Highlights
 - **Trial Design:** An open-label, multi-dose, randomized Phase II trial [3].
 - **Patient Selection:** Post-menopausal women with estrogen receptor-positive, HER2-negative advanced breast cancer who had disease recurrence or progression on at least one line of endocrine therapy in the advanced setting [3].
 - **Intervention:** Patients were randomized to receive different daily doses of oral **camizestrant** (75 mg or 150 mg) or intramuscular fulvestrant (500 mg) [3].
 - **Safety Assessment:** Treatment-emergent adverse events were collected and graded. The analysis was performed on all patients who received at least one dose of the study drug [3].

Clinical Trial Safety Workflow

The following diagram illustrates the general workflow for safety monitoring and discontinuation tracking in these **camizestrant** clinical trials, based on the protocols from SERENA-6 and SERENA-2:



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In summary, for researchers and scientists, the data indicates that **camizestrant** is a well-tolerated agent with a low rate of treatment discontinuation due to adverse events in clinical trials, both as a monotherapy and in combination with CDK4/6 inhibitors.

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